molecular formula C16H15N3O2 B11535095 4-Allyloxybenzaldehyde isonicotinoyl hydrazone

4-Allyloxybenzaldehyde isonicotinoyl hydrazone

Cat. No.: B11535095
M. Wt: 281.31 g/mol
InChI Key: TVEICAAIFBKEAH-LDADJPATSA-N
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Description

N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE typically involves the condensation of 3-(prop-2-en-1-yloxy)benzaldehyde with pyridine-4-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE
  • N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]THIOCARBOHYDRAZIDE

Uniqueness

N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C16H15N3O2/c1-2-10-21-15-5-3-4-13(11-15)12-18-19-16(20)14-6-8-17-9-7-14/h2-9,11-12H,1,10H2,(H,19,20)/b18-12+

InChI Key

TVEICAAIFBKEAH-LDADJPATSA-N

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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